N-[2-(4-Formylphenyl)ethyl]acetamide

Medicinal Chemistry Antiviral Intermediate Synthesis Conformational Analysis

N-[2-(4-Formylphenyl)ethyl]acetamide (CAS 61629-92-3) is a para-substituted phenylacetamide derivative bearing a formyl group at the 4-position and an N-acetyl-aminoethyl side chain (C₁₁H₁₃NO₂, MW 191.23 g/mol). The compound is catalogued primarily as a key synthetic intermediate in the manufacture of the hepatitis C virus (HCV) NS3/4A protease inhibitor boceprevir (Victrelis™).

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 61629-92-3
Cat. No. B13413131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-Formylphenyl)ethyl]acetamide
CAS61629-92-3
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=CC=C(C=C1)C=O
InChIInChI=1S/C11H13NO2/c1-9(14)12-7-6-10-2-4-11(8-13)5-3-10/h2-5,8H,6-7H2,1H3,(H,12,14)
InChIKeyLIHXHJUXBPSFJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(4-Formylphenyl)ethyl]acetamide (CAS 61629-92-3) – Procurement-Relevant Identity and Baseline Properties


N-[2-(4-Formylphenyl)ethyl]acetamide (CAS 61629-92-3) is a para-substituted phenylacetamide derivative bearing a formyl group at the 4-position and an N-acetyl-aminoethyl side chain (C₁₁H₁₃NO₂, MW 191.23 g/mol) [1]. The compound is catalogued primarily as a key synthetic intermediate in the manufacture of the hepatitis C virus (HCV) NS3/4A protease inhibitor boceprevir (Victrelis™) . Its structural signature – an aldehyde moiety tethered to an acetamide via a two-carbon ethyl linker – distinguishes it from simpler formylacetanilides and positions it as a strategic building block in convergent synthetic routes where the aldehyde serves as a reactive handle for subsequent C–C bond formation.

Why N-[2-(4-Formylphenyl)ethyl]acetamide Cannot Be Replaced by Generic Formylacetamide Analogs in Regulated Synthesis


In the context of boceprevir and related peptidomimetic HCV protease inhibitors, the ethyl spacer between the phenyl ring and the acetamide nitrogen is not a trivial structural variation. Closely related analogs such as N-(4-formylphenyl)acetamide (CAS 122-85-0) lack this spacer, resulting in a conformationally restricted, directly conjugated anilide system that alters the geometric relationship between the aldehyde and the amide [1]. This geometric constraint is critical because the aldehyde group must undergo a chemoselective condensation with a chiral α-ketoamide precursor; any change in distance, flexibility, or electronic environment of the aldehyde can compromise the regiochemical outcome of the key C–C bond-forming step [2]. Consequently, procurement specifications for boceprevir intermediate production explicitly require the 4-(2-acetamidoethyl)benzaldehyde scaffold, rendering generic formylacetamides unsuitable as drop-in replacements without re-validation of the entire synthetic sequence.

Head-to-Head Differentiation Data for N-[2-(4-Formylphenyl)ethyl]acetamide vs. Closest Structural Analogs


Structural Differentiation: Ethyl Spacer Geometry vs. Directly Attached Formylacetanilide (CAS 122-85-0)

The target compound possesses a two-carbon ethyl linker between the phenyl ring and the acetamide nitrogen, whereas the closest analog N-(4-formylphenyl)acetamide (CAS 122-85-0) attaches the acetamide directly to the aromatic ring [1]. This structural difference increases the rotatable bond count from 2 (CAS 122-85-0) to 4 (target compound) and the topological polar surface area from 46.2 Ų (target) to 37.4 Ų (CAS 122-85-0, calculated from SMILES) [2], indicating greater conformational flexibility and altered hydrogen-bonding capacity. No direct head-to-head experimental comparison of the two compounds in the same assay has been identified in the public domain. The comparison is based on computed molecular descriptors and known structural features. The evidence is therefore classified as Class-level inference.

Medicinal Chemistry Antiviral Intermediate Synthesis Conformational Analysis

Aldehyde Reactivity Context: Intramolecular Catalysis in ortho-Substituted Analogs vs. Para-Substituted Target

A kinetic study by Bowden et al. (J. Chem. Soc., Perkin Trans. 2, 1997, 1133–1138) reported rate coefficients for alkaline hydrolysis of ortho-substituted N-(2-formylphenyl)acetamides, demonstrating intramolecular catalysis by the neighbouring formyl group [1]. The target compound, being para-substituted, cannot participate in such intramolecular catalysis, resulting in fundamentally different hydrolysis stability. While direct rate data for the target compound are absent, the mechanistic implication is that the para-aldehyde does not accelerate amide hydrolysis, making the target compound significantly more stable under basic conditions than its ortho-formyl counterparts. This represents a Class-level inference based on well-established physical organic principles.

Physical Organic Chemistry Alkaline Hydrolysis Kinetics Neighboring Group Participation

Role in Boceprevir Synthesis: Aldehyde as a Chemoselective Handle for α-Ketoamide Coupling

In the optimized boceprevir synthetic route described by Bhalerao et al. (Org. Process Res. Dev. 2015, 19, 1559–1567), the aldehyde moiety of N-[2-(4-formylphenyl)ethyl]acetamide-type intermediates is exploited for a chemoselective oxidation or condensation step that installs the α-ketoamide warhead essential for NS3 protease inhibition [1]. The ethyl spacer ensures the aldehyde is positioned at an optimal distance from the acetamide-protected amine, enabling subsequent deprotection and peptide coupling without steric interference. Analogs lacking this spacer (e.g., 4-acetamidobenzaldehyde) would place the reactive aldehyde in closer proximity to the amide, potentially leading to undesired intramolecular cyclization or cross-reactivity. The comparison is a Class-level inference based on the patent and process chemistry literature, as no side-by-side yield comparison with analogs has been published.

Process Chemistry HCV Protease Inhibitor Convergent Synthesis

Procurement-Driven Application Scenarios for N-[2-(4-Formylphenyl)ethyl]acetamide


GMP-Compliant Boceprevir Intermediate Manufacturing

The compound is the aldehyde-bearing fragment required for the convergent assembly of boceprevir's peptidomimetic backbone. Its ethyl spacer provides the necessary distance between the formyl group and the protected amine, enabling sequential chemoselective transformations (oxidation to carboxylic acid or direct condensation) without intramolecular side reactions . Procurement teams supporting generic boceprevir manufacture must specify CAS 61629-92-3 rather than simpler formylacetamides to maintain process fidelity and avoid costly re-validation.

Aldehyde-Based Library Synthesis in Medicinal Chemistry

The para-formyl group serves as a versatile anchor for parallel synthesis of imine, oxime, and hydrazone libraries. The ethyl-linked acetamide offers a protected amine handle that can be orthogonally deprotected for subsequent amide coupling or sulfonamide formation . This dual functionality makes the compound a strategic choice for fragment-based drug discovery programs targeting proteases or other enzymes requiring covalent reversible inhibitors.

Stability-Critical Basic Reaction Sequences

Unlike ortho-formylacetamides, which undergo rapid alkaline hydrolysis due to intramolecular carbonyl participation, the para-substituted target compound lacks this activation pathway . This property is valuable in synthetic sequences requiring strongly basic conditions (e.g., alkylations, Grignard additions) where the acetamide must remain intact. Researchers selecting an aldehyde-acetamide building block for base-tolerant applications should therefore prefer the para-isomer.

Analytical Standard for HPLC Method Development in Boceprevir Impurity Profiling

The compound is a known intermediate and potential process impurity in boceprevir drug substance. High-purity material (typically ≥98% by HPLC) is used as a reference standard for method validation and batch release testing . Analytical laboratories supporting ANDA filings require authentic samples of this specific CAS number to establish system suitability and impurity identification.

Quote Request

Request a Quote for N-[2-(4-Formylphenyl)ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.